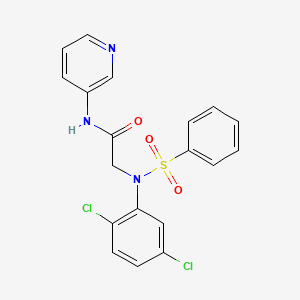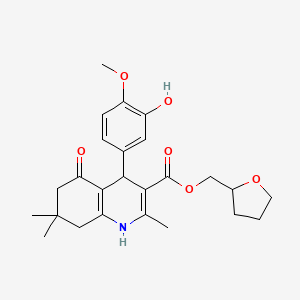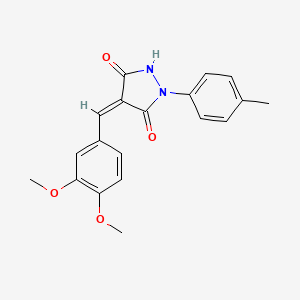![molecular formula C18H13ClN2O2 B5111811 N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide, commonly referred to as CPN, is a chemical compound that has increasingly gained attention in the scientific community due to its potential applications in research. CPN is a synthetic compound that is commonly used as a tool for studying biological systems and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
CPN exerts its effects by binding to the active site of enzymes and proteins, thereby inhibiting their activity. CPN has been shown to bind to the catalytic site of proteases, kinases, and phosphatases, which results in the inhibition of their activity. CPN has also been shown to bind to the SH2 domain of certain proteins, which results in the inhibition of protein-protein interactions.
Biochemical and Physiological Effects:
CPN has been shown to have a wide range of biochemical and physiological effects. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been shown to inhibit the growth of certain cancer cells by targeting specific proteins involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPN has several advantages for use in lab experiments. CPN is a synthetic compound that is readily available and can be easily synthesized in large quantities. CPN is also highly selective and can be used to selectively inhibit certain enzymes and proteins. However, CPN also has some limitations for use in lab experiments. CPN has been shown to have off-target effects, which can result in the inhibition of unintended proteins. CPN can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving CPN. One area of research involves the development of new CPN analogs with improved selectivity and reduced toxicity. Another area of research involves the use of CPN as a tool for studying protein-protein interactions in complex biological systems. Additionally, CPN could be used as a potential therapeutic agent for the treatment of certain diseases, such as cancer, by selectively targeting specific proteins involved in disease progression.
Métodos De Síntesis
CPN is synthesized by reacting 2-chloroaniline with 1-naphthoyl chloride in the presence of a base. The reaction results in the formation of CPN, which can be further purified using column chromatography. CPN is a white crystalline solid that is soluble in organic solvents and water.
Aplicaciones Científicas De Investigación
CPN has been widely used as a tool for studying biological systems due to its ability to selectively inhibit certain enzymes and proteins. CPN has been shown to inhibit the activity of proteases, kinases, and phosphatases, which are important enzymes involved in a wide range of cellular processes. CPN has also been used as a probe for studying protein-protein interactions and has been shown to selectively bind to certain proteins.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAVMNRLOLZOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-5-(1-piperidinyl)-3(2H)-pyridazinone](/img/structure/B5111728.png)

![1-methyl-2-(3,4,5-trimethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5111752.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5111755.png)



![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)


![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)